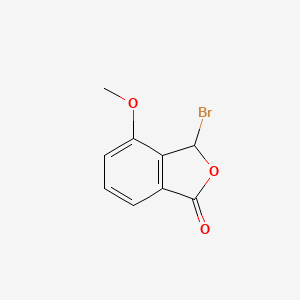

3-bromo-4-methoxyisobenzofuran-1(3H)-one

Description

Propriétés

Numéro CAS |

70767-96-3 |

|---|---|

Formule moléculaire |

C9H7BrO3 |

Poids moléculaire |

243.05 g/mol |

Nom IUPAC |

3-bromo-4-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H7BrO3/c1-12-6-4-2-3-5-7(6)8(10)13-9(5)11/h2-4,8H,1H3 |

Clé InChI |

CIXUEGBDGDMPQH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=C1C(OC2=O)Br |

Origine du produit |

United States |

Ii. Advanced Synthetic Methodologies for 3 Bromo 4 Methoxyisobenzofuran 1 3h One

Cyclization and Annulation Strategies for Constructing the 3-bromo-4-methoxyisobenzofuran-1(3H)-one Framework

Lactonization Pathways Involving Halogenated Intermediates

The formation of the lactone ring in this compound can be achieved through various lactonization pathways. A common strategy involves the cyclization of a suitably substituted benzoic acid derivative. For instance, the bromination of 2-methyl-4-methoxybenzoic acid can generate a halogenated intermediate, which upon subsequent functionalization and cyclization, yields the desired phthalide (B148349).

One such pathway could involve the radical bromination of the methyl group of a 2-methyl-4-methoxybenzoic acid derivative to form a benzylic bromide. This intermediate can then undergo hydrolysis to the corresponding alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization) to furnish the isobenzofuranone ring system. Alternatively, direct lactonization of a pre-brominated benzoic acid precursor, such as 2-(bromomethyl)-4-methoxybenzoic acid, can be induced under basic conditions.

Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the benzylic position of a precursor like methyl 2-methyl-4-methoxybenzoate. The resulting benzylic bromide can then be hydrolyzed and cyclized to form the lactone. The choice of reagents and reaction conditions is critical to control selectivity and maximize the yield of the desired 3-bromo-substituted product.

Transition Metal-Catalyzed Annulation Reactions for Substituted Phthalides

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic structures like substituted phthalides. These methods often exhibit high atom economy and functional group tolerance. nih.govrsc.org

Rhodium-catalyzed C-H activation and annulation is a notable strategy. chemistryviews.orgnih.gov For the synthesis of a molecule like this compound, a potential route could involve the rhodium(III)-catalyzed coupling of a 2-bromo-3-methoxybenzoic acid with an appropriate coupling partner. The carboxylate group can act as an internal directing group, facilitating the ortho-C-H activation, followed by annulation to construct the phthalide core. chemistryviews.org

Palladium catalysis has also been extensively used in the synthesis of phthalides. nih.gov For instance, a palladium-catalyzed carbonylation of a suitably substituted benzyl halide could be envisioned. A precursor such as 1-bromo-2-(bromomethyl)-4-methoxybenzene could potentially undergo a palladium-catalyzed carbonylation and intramolecular cyclization to yield the target molecule.

Furthermore, cascade reactions initiated by transition metals can provide efficient routes. A palladium-catalyzed Heck–Matsuda arylation followed by lactonization has been demonstrated for the synthesis of chiral 3-substituted phthalides. nih.gov While not directly applied to the title compound, this methodology highlights the potential of transition metal catalysis in constructing the phthalide skeleton with high control.

| Catalyst | Reaction Type | Starting Material Example | Key Features |

| Rhodium(III) | C-H Activation/Annulation | 2-Bromo-3-methoxybenzoic acid | High regioselectivity, use of directing groups |

| Palladium(0) | Carbonylation/Cyclization | 1-Bromo-2-(bromomethyl)-4-methoxybenzene | Incorporation of a carbonyl group |

| Palladium(0) | Heck-Matsuda Arylation/Lactonization | Arenediazonium salt and 2,3-dihydrofuran | Enantioselective potential |

Stereoselective Synthesis of this compound Enantiomers

The C3 position of the isobenzofuranone core is a stereocenter, and the development of methods to control its absolute configuration is of significant interest.

Application of Chiral Auxiliaries and Catalysts in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govresearchgate.net In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective introduction of the bromine atom or the formation of the lactone ring. For example, an ester derived from a chiral alcohol could be used to direct the diastereoselective bromination of the C3 position. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. researchgate.net

The use of chiral catalysts provides a more atom-economical approach to stereoselective synthesis. Chiral ligands complexed to transition metals can create a chiral environment that favors the formation of one enantiomer over the other. For instance, a chiral ruthenium(II)-diamine complex has been used for the asymmetric transfer hydrogenation of 2-acylarylcarboxylates, leading to enantiomerically pure 3-substituted phthalides after in situ lactonization. nih.govorganic-chemistry.org

Diastereoselective and Enantioselective Pathways to C3-Substituted Isobenzofuranones

Various synthetic strategies have been developed to achieve diastereoselective and enantioselective synthesis of C3-substituted isobenzofuranones. researchgate.net One approach is the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization, which has been shown to produce chiral 3-substituted phthalides with good enantioselectivities. nih.gov

Furthermore, asymmetric arylation–lactonization sequences have been developed. In the presence of a chiral amino naphthol ligand, arylating agents generated from a boron-zinc exchange can react with 2-formylbenzoates, followed by lactonization to yield chiral phthalides in excellent yields and high enantiomeric excess. nih.gov These methods, while demonstrated for other C3-substituents, provide a conceptual framework for the potential enantioselective synthesis of this compound, possibly through the use of a brominating agent in an asymmetric fashion or by the resolution of a racemic mixture.

| Method | Key Reagents/Catalysts | Stereocontrol |

| Chiral Auxiliary | Evans' oxazolidinones | Diastereoselective |

| Asymmetric Catalysis | Chiral Ru(II)-diamine complex | Enantioselective |

| Asymmetric 1,2-Addition | Chiral phosphoramide ligand-Zn(II) complex | Enantioselective |

| Asymmetric Arylation | Chiral amino naphthol ligand | Enantioselective |

Process Optimization and Sustainable Chemistry in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also environmentally benign.

Reaction Efficiency, Yield Enhancement, and Atom Economy

The efficiency of a chemical reaction is often measured by its percentage yield, which compares the actual amount of product obtained to the theoretical maximum. scranton.edu However, a high yield does not necessarily indicate a "green" or sustainable process. Atom economy, a concept introduced by Barry Trost, provides a more insightful metric by calculating the proportion of reactant atoms that are incorporated into the final desired product. buecher.dersc.orgjocpr.com Addition and rearrangement reactions are inherently atom-economical, often achieving 100% atom economy. researchgate.net

In the synthesis of this compound, optimizing for atom economy would involve choosing synthetic routes that minimize the formation of byproducts. For example, a transition metal-catalyzed C-H activation/annulation pathway could be more atom-economical than a multi-step sequence involving protecting groups and stoichiometric reagents.

Reaction Mass Efficiency (RME) is another important metric that takes into account the masses of all materials used in a reaction, including solvents and reagents, providing a more comprehensive assessment of the process's sustainability. buecher.deresearchgate.net Improving RME can be achieved by using catalytic reagents instead of stoichiometric ones, minimizing the use of solvents, or using more environmentally friendly solvents. jddhs.commdpi.com

Strategies for yield enhancement in the synthesis of the title compound could include the optimization of reaction conditions such as temperature, pressure, and catalyst loading, as well as the use of continuous flow reactors which can offer better control over reaction parameters and improve safety and scalability.

Green Chemistry Principles and Environmentally Benign Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic routes that adhere to the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. For the synthesis of this compound, the application of green chemistry principles offers significant advantages over traditional methods, which often rely on hazardous reagents and solvents, and may generate considerable waste. Environmentally benign synthetic strategies focus on improving atom economy, employing safer solvents and reagents, utilizing catalytic methods, and adopting energy-efficient reaction conditions.

A key focus in the green synthesis of this compound is the replacement of conventional brominating agents, such as elemental bromine (Br₂), which is highly toxic and corrosive. Alternative, less hazardous brominating agents can significantly improve the safety and environmental profile of the synthesis. Furthermore, the selection of reaction media is critical; replacing chlorinated solvents or volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental impact. wikipedia.org

Energy consumption is another important consideration. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity, all while consuming less energy than conventional heating methods. nih.govabo.figoogle.com Catalytic approaches are also central to green synthesis, as they can replace stoichiometric reagents, leading to higher efficiency and less waste. google.com

Below is a comparative analysis of a traditional synthetic route and a proposed environmentally benign route for the synthesis of this compound, illustrating the practical application of green chemistry principles.

Traditional vs. Proposed Green Synthetic Route Comparison

A plausible traditional synthesis of this compound could involve the bromination of 4-methoxyisobenzofuran-1(3H)-one using elemental bromine in a chlorinated solvent like carbon tetrachloride. This approach, while effective, presents several environmental and safety concerns.

In contrast, a proposed green synthetic route could utilize a less hazardous brominating agent, a greener solvent, and an energy-efficient heating method. For instance, the use of N-Bromosuccinimide (NBS) as a brominating agent in a recyclable solvent like ethanol, coupled with microwave irradiation, would align more closely with the principles of green chemistry.

The following data tables provide a more detailed comparison of these two approaches, highlighting the improvements offered by the green synthetic route.

Data Table: Reagent and Solvent Comparison

| Parameter | Traditional Route | Proposed Green Route | Green Chemistry Principle Addressed |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Use of Less Hazardous Chemicals |

| Solvent | Carbon Tetrachloride (CCl₄) | Ethanol | Use of Safer Solvents |

| Catalyst | None (Stoichiometric) | Potentially a reusable acid catalyst | Catalysis (improves efficiency) |

| Byproducts | Hydrogen Bromide (HBr) | Succinimide | Reduced generation of hazardous byproducts |

Data Table: Reaction Conditions and Efficiency Comparison

| Parameter | Traditional Route | Proposed Green Route | Green Chemistry Principle Addressed |

| Reaction Time | Several hours | Minutes | Energy Efficiency, Increased Throughput |

| Temperature | Reflux (approx. 77°C) | Controlled microwave irradiation | Energy Efficiency |

| Energy Source | Oil bath / Heating mantle | Microwave Irradiation | Energy Efficiency |

| Atom Economy | Moderate | Higher (due to fewer side reactions) | Maximizing Atom Economy |

| Waste Generation | Higher (solvent, corrosive byproduct) | Lower (recyclable solvent, benign byproduct) | Waste Prevention |

These tables illustrate the potential for significant environmental and efficiency gains by applying green chemistry principles to the synthesis of this compound. The proposed route not only mitigates safety risks associated with hazardous materials but also offers economic benefits through reduced reaction times and energy consumption. pearson.comnih.gov Further research and development in this area could lead to even more sustainable and efficient methods for the production of this and other valuable chemical compounds.

Iii. Comprehensive Reaction Chemistry and Transformations of 3 Bromo 4 Methoxyisobenzofuran 1 3h One

Nucleophilic Substitution Reactions at the C3-Bromo Position

The bromine atom at the C3 position of 3-bromo-4-methoxyisobenzofuran-1(3H)-one is a labile leaving group, rendering this position susceptible to attack by a wide array of nucleophiles. This reactivity is central to the functionalization of the isobenzofuranone scaffold.

Scope and Limitations of Nucleophile Introduction (e.g., C-C, C-N, C-O bond formation)

A broad spectrum of nucleophiles can be employed to displace the bromide at the C3 position, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Carbon-Carbon Bond Formation: The introduction of new carbon-based substituents is a valuable transformation. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions with similar 3-bromophthalides are known. For instance, organometallic reagents such as organocuprates or palladium-catalyzed cross-coupling reactions with organoboron or organotin reagents are expected to be effective. nih.govmdpi.comuwindsor.canih.govarkat-usa.org Cyanide ions can also serve as a carbon nucleophile, leading to the corresponding nitrile.

Carbon-Nitrogen Bond Formation: A variety of nitrogen nucleophiles, including primary and secondary amines, can readily displace the bromide to form 3-amino-substituted isobenzofuranones. imjst.org These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The reaction of o-phthalaldehydic acid with primary amines has been shown to proceed through a bimolecular nucleophilic substitution to afford 3-substituted N-(3-phthalidyl) amines. imjst.org

Carbon-Oxygen Bond Formation: Alkoxides and phenoxides can react as oxygen nucleophiles to yield 3-alkoxy and 3-aryloxy derivatives, respectively. Hydrolysis, through the action of water or hydroxide (B78521), can lead to the formation of the corresponding 3-hydroxyisobenzofuranone.

Limitations: The scope of nucleophilic substitution can be limited by the stability of the isobenzofuranone ring, particularly under strongly basic or acidic conditions which could promote ring-opening. Steric hindrance on either the nucleophile or the isobenzofuranone can also impede the reaction.

Table 1: Representative Nucleophilic Substitution Reactions at the C3-Position

| Nucleophile | Reagent Example | Product Type | Bond Formed |

|---|---|---|---|

| Carbon | KCN | 3-Cyano-4-methoxyisobenzofuran-1(3H)-one | C-C |

| Nitrogen | Ammonia (NH₃) | 3-Amino-4-methoxyisobenzofuran-1(3H)-one | C-N |

| Oxygen | Sodium Methoxide (NaOCH₃) | 3,4-Dimethoxyisobenzofuran-1(3H)-one | C-O |

| Phosphorus | Triphenylphosphine (PPh₃) | (4-Methoxy-1-oxo-1,3-dihydroisobenzofuran-3-yl)triphenylphosphonium bromide | C-P |

Mechanistic Investigations of Substitution Pathways (SN1 vs. SN2)

The mechanism of nucleophilic substitution at the C3 position can proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway, or a combination of both. The prevailing mechanism is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The structure of this compound, being a secondary benzylic-like halide, can potentially support either pathway. The benzylic position can stabilize a carbocation intermediate through resonance with the aromatic ring, which would favor an SN1 mechanism. Conversely, the position is also accessible to backside attack by a nucleophile, a key feature of the SN2 mechanism.

SN1 Pathway: An SN1 reaction would proceed through a two-step mechanism involving the initial departure of the bromide ion to form a planar carbocation intermediate. This intermediate would then be rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the C3 position were a stereocenter. Polar protic solvents, which can solvate both the leaving group and the carbocation, would favor this pathway.

SN2 Pathway: An SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom. This backside attack results in an inversion of configuration at the C3 position. Strong, non-bulky nucleophiles and polar aprotic solvents generally favor the SN2 mechanism. Given that reactions of o-phthalaldehydic acid with amines are suggested to proceed via an SN2 mechanism, it is plausible that this compound also reacts similarly with strong nucleophiles. imjst.org

The specific reaction conditions will ultimately determine the dominant mechanistic pathway. For instance, with a weak nucleophile in a polar protic solvent, an SN1 mechanism is more likely. In contrast, a strong nucleophile in a polar aprotic solvent would likely favor an SN2 pathway.

Electrophilic Aromatic Substitution Reactions on the 4-Methoxy-Substituted Phenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) group.

Regioselectivity and Directing Effects of the Methoxy Group

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.orgyoutube.comwikipedia.orgminia.edu.eglibretexts.orgmsu.edulibretexts.orgyoutube.comlibretexts.org This directing effect is a consequence of the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. This donation of electron density preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions relative to the methoxy group.

In the case of this compound, the positions ortho to the methoxy group are C5 and C3. The C3 position is already substituted with the bromo-lactone moiety. The position para to the methoxy group is C7. Therefore, electrophilic attack is predicted to occur predominantly at the C5 and C7 positions. Steric hindrance from the adjacent lactone ring might slightly disfavor substitution at the C5 position compared to the C7 position.

The lactone ring itself, containing an ester group, is generally considered a deactivating group and a meta-director. However, the strong activating effect of the methoxy group is expected to dominate the regiochemical outcome of the reaction.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 3-Bromo-5-nitro-4-methoxyisobenzofuran-1(3H)-one and 3-Bromo-7-nitro-4-methoxyisobenzofuran-1(3H)-one |

| Halogenation | Br⁺, Cl⁺ | 3,5-Dibromo-4-methoxyisobenzofuran-1(3H)-one and 3-Bromo-5-chloro-4-methoxyisobenzofuran-1(3H)-one |

| Friedel-Crafts Alkylation | R⁺ | 3-Bromo-5-alkyl-4-methoxyisobenzofuran-1(3H)-one and 3-Bromo-7-alkyl-4-methoxyisobenzofuran-1(3H)-one |

| Friedel-Crafts Acylation | RCO⁺ | 3-Bromo-5-acyl-4-methoxyisobenzofuran-1(3H)-one and 3-Bromo-7-acyl-4-methoxyisobenzofuran-1(3H)-one |

Controlling Side Reactions and Byproduct Formation

The high reactivity of the methoxy-activated ring can lead to side reactions, most notably polysubstitution. To control for this, milder reaction conditions, such as lower temperatures and the use of less reactive electrophiles, are often employed. The choice of solvent can also influence the selectivity of the reaction.

Another potential side reaction in Friedel-Crafts alkylation is rearrangement of the alkylating agent, leading to a mixture of products. This can often be circumvented by using Friedel-Crafts acylation followed by reduction of the resulting ketone.

Ring-Opening and Rearrangement Reactions of the Isobenzofuranone Lactone

The lactone ring of this compound is an ester and is therefore susceptible to hydrolysis and other nucleophilic acyl substitution reactions that can lead to ring-opening. nih.govresearchgate.netgoogle.com

Under basic conditions, for example, with aqueous sodium hydroxide, the lactone can be hydrolyzed to the corresponding sodium salt of 2-(bromomethyl)-4-methoxybenzoic acid. Acidification would then yield the free carboxylic acid. This ring-opening is often a reversible process, and under acidic conditions, the open-chain hydroxy acid can cyclize to reform the lactone. researchgate.net The equilibrium between the cyclic lactone and the open-chain form can be influenced by factors such as pH and the presence of other nucleophiles. researchgate.net

While specific rearrangement reactions of this compound are not well-documented, related isobenzofuranone systems can undergo various transformations. For instance, under certain conditions, rearrangements involving the substituents on the lactone ring or the aromatic system could potentially occur, though this would be highly dependent on the specific reagents and reaction conditions employed.

Hydrolytic Cleavage of the Lactone Ring

The isobenzofuranone core contains a lactone, which is a cyclic ester, susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the heterocyclic ring to yield a substituted 2-(hydroxymethyl)benzoic acid derivative.

Under basic conditions, saponification would occur via nucleophilic attack of a hydroxide ion at the carbonyl carbon. Subsequent protonation during workup would yield 2-(1-bromo-1-hydroxymethyl)-4-methoxybenzoic acid. This intermediate may be unstable. For the parent compound, 3-bromophthalide, hydrolysis can lead to the formation of phthalaldehydic acid, suggesting that the brominated hydroxymethyl group may undergo further transformation. orgsyn.org Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, activating the carbonyl group toward nucleophilic attack by water.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack of hydroxide on the lactone carbonyl.

Formation of a tetrahedral intermediate.

Ring-opening to form a carboxylate and a bromo-substituted alcohol.

Protonation of the carboxylate during acidic workup.

Thermally or Catalytically Induced Skeletal Rearrangements

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C3-Bromo Groupontosight.ai

The bromine atom at the C3 position is analogous to a benzylic bromide, making it an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions

These three palladium-catalyzed reactions are cornerstones of modern organic synthesis for C-C bond formation. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would couple the this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would result in the formation of a 3-aryl, 3-vinyl, or 3-alkyl substituted isobenzofuranone. The reaction is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups. jk-sci.com

Heck Reaction: The Heck reaction would involve the coupling of the title compound with an alkene. wikipedia.orgorganic-chemistry.org This process forms a new carbon-carbon bond at the C3 position and typically results in a substituted alkene product, extending the carbon framework. The reaction generally proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner, catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation would install an alkynyl group at the C3 position, yielding 3-alkynyl-4-methoxyisobenzofuran-1(3H)-ones, which are valuable precursors for more complex molecules. youtube.com

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides, which would be analogous to the C3-bromo group in the target molecule.

| Reaction | Catalyst (Typical) | Base (Typical) | Coupling Partner | Solvent (Typical) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | R-B(OH)₂ | Toluene, Dioxane, H₂O |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Alkene | DMF, Acetonitrile |

| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | Terminal Alkyne | THF, DMF |

This table represents generalized conditions and would require optimization for the specific substrate.

Buchwald-Hartwig Amination and Other C-Heteroatom Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org Applying this reaction to this compound would involve reacting it with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.comacsgcipr.org This would produce 3-amino-substituted isobenzofuranones.

The choice of ligand is critical in the Buchwald-Hartwig reaction and often dictates the scope of the transformation with respect to the amine coupling partner. wikipedia.orgnih.gov

| Parameter | Details |

| Catalyst System | A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a phosphine ligand (e.g., BINAP, XPhos). |

| Base | Typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgnih.gov |

| Amine Partner | A wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. |

| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used. libretexts.org |

This table outlines general parameters for the Buchwald-Hartwig amination.

Other C-heteroatom couplings are also feasible. For example, analogous palladium-catalyzed reactions can be used to form C-O bonds (etherification) with alcohols or C-S bonds (thioetherification) with thiols, further expanding the synthetic utility of the this compound scaffold.

Functional Group Interconversions of the Methoxy and Carbonyl Moieties

Beyond the reactions at the C3-bromo position, the methoxy and carbonyl groups offer further opportunities for chemical modification.

Selective Demethylation and Ether Cleavage Reactions

The methoxy group on the aromatic ring is an ether, which can be cleaved to reveal a phenol. This transformation is typically achieved using strong acids or Lewis acids. Common reagents for ether cleavage include boron tribromide (BBr₃), hydroiodic acid (HI), or hydrobromic acid (HBr).

The reaction with BBr₃ is often preferred for its high efficiency and relatively mild conditions. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the free phenol. This would convert this compound into 3-bromo-4-hydroxyisobenzofuran-1(3H)-one, a valuable intermediate for further functionalization, such as etherification with different alkyl groups or conversion to a triflate for further cross-coupling reactions.

Reduction and Oxidation of the Lactone Carbonyl Functionality

Reduction of the Lactone Carbonyl

The reduction of the lactone carbonyl in phthalide (B148349) systems, such as this compound, is a well-established transformation that typically leads to the formation of the corresponding diol. This is achieved through the use of powerful reducing agents that can open the lactone ring.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LAH) and sodium borohydride (B1222165) (NaBH₄). byjus.com LAH is a potent reducing agent capable of reducing a wide variety of carbonyl compounds, including lactones, to their corresponding alcohols. researchgate.netmasterorganicchemistry.com The reaction with LAH proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, leading to the cleavage of the ester bond and subsequent reduction of the resulting aldehyde or carboxylic acid intermediate to the primary alcohol. This results in the formation of a 1,2-benzenedimethanol (B1213519) derivative.

Sodium borohydride is a milder reducing agent compared to LAH. While it readily reduces aldehydes and ketones, its ability to reduce esters and lactones is generally lower. However, under certain conditions, such as in the presence of specific additives or at elevated temperatures, NaBH₄ can also effectively reduce phthalides to their corresponding diols. orientjchem.org For instance, the reduction of substituted phthalides has been achieved using NaBH₄, leading to the formation of chiral lactones and amines in subsequent steps. nih.gov

The general outcome of the reduction of this compound with a suitable reducing agent would be the formation of (3-bromo-4-methoxy-2-(hydroxymethyl)phenyl)methanol.

| Reactant | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Phthalides | LiAlH₄ | THF | Reflux | Corresponding Diols | Good to Excellent | researchgate.net |

| Substituted Phthalides | NaBH₄ | Methanol | Not Specified | Chiral Phthalides (via intermediate) | Good | nih.gov |

| Diethyl Phthalate | LiAlH₄ | Not Specified | Not Specified | 1,2-Benzenedimethanol | 93% | masterorganicchemistry.com |

Oxidation of the Lactone Carbonyl

The oxidation of the lactone carbonyl functionality in a phthalide is a less common transformation. The isobenzofuranone ring system is relatively stable, and oxidation often targets other parts of the molecule, such as the aromatic ring or benzylic positions, under harsh conditions. For instance, the oxidation of phthalide itself can lead to the formation of phthalic anhydride (B1165640) under high temperatures in the presence of an oxidation catalyst. google.com

The Baeyer-Villiger oxidation is a well-known reaction for the conversion of ketones to esters or cyclic ketones to lactones using peroxyacids. organic-chemistry.orgwikipedia.orgsigmaaldrich.com However, the application of this reaction to further oxidize an existing lactone, such as a phthalide, is not a standard transformation. The reaction mechanism involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone. Applying this to a lactone would require a different mechanistic pathway and is not commonly observed.

Other oxidative cleavage reactions of lactones have been reported but typically involve more complex substrates or specific catalytic systems that may not be directly applicable to this compound without affecting other functional groups. rsc.orgnih.gov For example, the oxidative cleavage of THF and THP alcohols to γ- and δ-lactones has been achieved using catalytic pyridinium (B92312) chlorochromate (PCC) and periodic acid. rsc.org

Due to the stability of the lactone ring and the presence of other potentially reactive sites in this compound, the selective oxidation of the lactone carbonyl is challenging and not a commonly employed synthetic strategy.

Iv. Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Bromo 4 Methoxyisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the C3 position, and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The proton at the stereocenter (C3), being adjacent to a bromine atom and an oxygen atom, is anticipated to appear as a singlet at a downfield chemical shift. The methoxy protons would be visible as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactone ring, which is expected at a significant downfield shift (typically ~170 ppm). The aromatic carbons would appear in the 110-155 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift compared to the others. The C3 carbon, bonded to both bromine and oxygen, would also have a distinct chemical shift, alongside the carbon of the methoxy group. Data from similar isobenzofuranone structures support these expected chemical shift ranges wiley-vch.dersc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromo-4-methoxyisobenzofuran-1(3H)-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1) | - | ~170 |

| C3 | ~6.4 | ~82 |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 |

Note: Predicted values are based on analysis of structurally related compounds. Actual experimental values may vary. s = singlet, m = multiplet.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent aromatic protons youtube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the methoxy proton singlet to the methoxy carbon and each aromatic proton to its specific carbon atom youtube.comyoutube.com.

A correlation between the methoxy protons and the C4 aromatic carbon, confirming the position of the methoxy group.

Correlations from the H3 proton to the C1 carbonyl carbon and adjacent aromatic carbons.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring sdsu.eduyoutube.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide stereochemical information and further confirm assignments. For instance, a NOESY experiment could show a spatial correlation between the methoxy protons and the aromatic proton at the C5 position, providing definitive evidence for their proximity.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion. For this compound (C₉H₇BrO₃), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a characteristic signature for a molecule containing a single bromine atom. HRMS analysis of similar compounds has demonstrated its utility in confirming molecular formulas wiley-vch.dersc.org.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₇⁷⁹BrO₃ | [M]⁺ | 241.9629 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented to produce daughter ions. Analyzing these fragments helps to piece together the molecular structure. Plausible fragmentation pathways for this compound could include:

Loss of the bromine radical (•Br): A primary fragmentation step leading to a significant ion peak.

Loss of a methyl radical (•CH₃): From the methoxy group.

Loss of carbon monoxide (CO): A common fragmentation for lactone rings.

Combined losses: Such as the sequential loss of •Br and CO.

Elucidating these pathways provides strong corroborating evidence for the proposed molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of light corresponding to the molecule's vibrational frequencies.

For this compound, the key functional groups are the lactone (cyclic ester), the ether (methoxy group), and the substituted aromatic ring.

Lactone C=O Stretch: A strong, characteristic absorption band is expected in the IR spectrum, typically in the region of 1740-1780 cm⁻¹, which is typical for five-membered lactone rings rsc.orgnih.gov.

C-O Stretches: Asymmetric and symmetric stretching vibrations for the C-O-C bonds of the ester and ether groups would be visible, usually in the 1050-1300 cm⁻¹ range.

Aromatic Ring: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ region of the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds like the aromatic C=C stretches.

Table 3: Predicted Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Lactone | C=O Stretch | 1740 - 1780 | Strong (IR) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ether/Ester | C-O Stretch | 1050 - 1300 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H (Methoxy) | C-H Stretch | 2850 - 2960 | Medium |

Characterization of Carbonyl, Aromatic, and Halogen Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces vibrational excitations of covalent bonds. msu.edu For this compound, the IR spectrum provides definitive signatures for its key structural components: the lactone carbonyl group, the substituted benzene ring, and the carbon-bromine bond.

The vibrational modes of a molecule can be categorized as stretching (a change in bond length) or bending (a change in bond angle). msu.edu The frequency of these vibrations is determined by the strength of the bonds and the mass of the connected atoms. msu.edu

Carbonyl (C=O) Vibrations: The γ-lactone ring contains a carbonyl group that gives rise to a strong and characteristic stretching absorption band. In closely related isobenzofuran-1(3H)-one structures, such as 6-methoxyisobenzofuran-1(3H)-one, this peak is observed around 1733 cm⁻¹. nih.gov The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

Aromatic (C=C) Vibrations: The benzene ring exhibits several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. For a similar methoxyisobenzofuranone skeleton, these bands have been noted at approximately 1600, 1585, and 1488 cm⁻¹. nih.gov

Halogen (C-Br) Vibrations: The vibration of the carbon-bromine bond occurs at lower frequencies due to the larger mass of the bromine atom. The C-Br stretching vibrations for bromo-aromatic compounds are typically assigned in the frequency range of 1129–480 cm⁻¹. researchgate.net C-Br bending vibrations are found at even lower wavenumbers.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Lactone C=O | Stretching | ~1733 | 6-Methoxyisobenzofuran-1(3H)-one nih.gov |

| Aromatic C=C | Stretching | ~1600, 1585, 1488 | 6-Methoxyisobenzofuran-1(3H)-one nih.gov |

| Aromatic C-Br | Stretching | 480 - 1129 | 2-Bromo-4-methylbenzonitrile researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Conformation and Crystal Packing Analysis

For molecules like this compound, single-crystal X-ray diffraction (SCXRD) analysis reveals the solid-state conformation. Based on studies of analogous compounds, the isobenzofuran-1(3H)-one core is expected to be essentially planar. nih.gov

The crystal packing, or the arrangement of molecules in the crystal, is stabilized by a network of non-covalent intermolecular interactions. In related structures, weak interactions such as C—H···O and C—H···π interactions are crucial in consolidating the crystal structure. nih.gov Furthermore, in brominated organic compounds, C—Br···O interactions can play a significant role in directing the supramolecular assembly, where the bromine atom acts as an electron acceptor. nih.gov Analysis of these interactions provides insight into the stability and physical properties of the crystalline material.

Absolute Configuration Assignment for Chiral Forms

The presence of a bromine atom at the 3-position of the isobenzofuranone ring makes this carbon a stereocenter. Therefore, this compound can exist as a pair of enantiomers. When a chiral, enantiomerically pure sample is crystallized, X-ray crystallography can be used to determine its absolute configuration.

This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value calculated during the structure refinement that indicates whether the determined absolute structure is correct. researchgate.net A value close to zero confirms the correct assignment for the enantiomer being studied. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. A typical method development would involve a reversed-phase approach.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating compounds of moderate polarity.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed. semanticscholar.org

Detection: A UV detector is suitable, as the aromatic ring of the compound will absorb UV light. The detection wavelength is often set around 254 nm. researchgate.net

Validation: The developed method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, and range, confirming that the method provides accurate and reproducible results for the quantification of the target compound. researchgate.net

| Parameter | Typical Selection | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | Good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water or Methanol:Water | Common solvents providing good resolution; can be run in isocratic or gradient mode. semanticscholar.org |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns providing efficient separation. researchgate.net |

| Detection | UV at 254 nm | Strong absorbance by the aromatic system. researchgate.net |

| Temperature | 25 °C (Ambient) | Provides reproducible retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Monitoring

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly effective for:

Purity Assessment: Detecting more volatile impurities, starting materials, or reaction byproducts that may be present in the final product.

Reaction Monitoring: Tracking the progress of the synthesis by taking aliquots from the reaction mixture and analyzing them to observe the consumption of reactants and the formation of the desired product over time. The mass spectrometer provides molecular weight and fragmentation information, which aids in the positive identification of each component in the chromatogram.

V. Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methoxyisobenzofuran 1 3h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the ground state properties of 3-bromo-4-methoxyisobenzofuran-1(3H)-one have been found in the surveyed literature. Such studies would typically involve the calculation of optimized molecular geometry, electronic energy, and the distribution of electron density to predict the molecule's stability and reactivity.

A frontier molecular orbital (HOMO/LUMO) analysis for this compound is not available in the existing body of scientific work. This type of analysis is crucial for understanding a molecule's electronic transitions and its propensity to act as an electron donor or acceptor. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surface Mapping

There is no published research on the conformational analysis and potential energy surface mapping of this compound. This type of investigation would identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy required to transition between them (rotational barriers).

A detailed analysis of the intramolecular interactions and stereoelectronic effects that govern the conformational preferences of this compound has not been reported. These studies would shed light on how the arrangement of electrons in bonds and lone pairs influences the molecule's shape and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, or electronic absorption spectra) for this compound, nor any corresponding validation with experimental data. Such predictive studies are instrumental in interpreting experimental spectra and confirming the structure of a compound.

Theoretical NMR Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules like this compound. By employing quantum mechanical calculations, it is possible to estimate the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental spectra to confirm the proposed structure.

The CHARGE model, for instance, has been modified to predict ¹H chemical shifts in various solvents, including DMSO. This is achieved by applying a correction to the chemical shifts calculated for a standard solvent like CDCl₃, accounting for the differential solvent effects. Such approaches can yield a high degree of accuracy, with reported root-mean-square (RMS) errors as low as 0.05 ppm for large datasets of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is another widely used approach for calculating NMR parameters.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Data not available in search results |

| ¹³C | Data not available in search results |

Vibrational Frequency Calculations (IR, Raman)

For molecules capable of intramolecular hydrogen bonding, theoretical calculations can help to distinguish between different conformers. For example, in diols, the presence of two distinct OH stretching bands in the IR spectrum can be attributed to free and hydrogen-bonded hydroxyl groups. The difference in the wavenumbers of these bands is proportional to the strength of the hydrogen bond.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O stretch | Data not available in search results |

| C-O-C stretch | Data not available in search results |

| C-Br stretch | Data not available in search results |

| Aromatic C-H stretch | Data not available in search results |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for understanding the intricate details of chemical reactions. By simulating reaction pathways, it is possible to gain insights into the mechanisms, kinetics, and thermodynamics of synthetic processes involving this compound.

The synthesis of this compound involves several key chemical transformations. Computational methods can be used to locate and characterize the transition state structures for these steps. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the rate of a reaction. By analyzing the geometry and electronic structure of the transition state, chemists can understand the factors that control the reactivity and selectivity of a reaction.

Once the reactants, products, and transition states have been identified, an energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. From the energy profile, important kinetic parameters such as the activation energy can be determined. This information is vital for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. In the context of this compound, MD simulations can be used to investigate the effects of different solvents on its conformation and reactivity. Solvation plays a critical role in many chemical processes, and MD simulations can help to elucidate the specific interactions between the solute and solvent molecules. Furthermore, these simulations can provide insights into the dynamic behavior of the molecule, such as its conformational flexibility and vibrational motions.

Vi. Strategic Applications and Roles in Synthetic Organic Chemistry Excluding Clinical Human Trials

3-bromo-4-methoxyisobenzofuran-1(3H)-one as a Versatile Synthetic Intermediate and Building Block

"this compound," also known as 3-bromo-4-methoxyphthalide, is a valuable intermediate in organic synthesis due to the presence of a reactive C-Br bond at the C-3 position and a methoxy-substituted aromatic ring. nih.gov This combination of functional groups allows for sequential and site-selective modifications, making it a key starting material for structurally diverse compounds.

The isobenzofuranone core is a prevalent motif in many biologically active compounds. nih.govmdpi.comresearchgate.net "this compound" serves as an excellent precursor for a variety of C-3 functionalized isobenzofuranones. mdpi.comresearchgate.net The bromine atom at the C-3 position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse library of isobenzofuranone analogues.

One of the most powerful methods for diversification at the C-3 position is through palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions with various arylboronic acids can be employed to synthesize 3-aryl-4-methoxyisobenzofuran-1(3H)-ones. This approach is highly efficient and tolerates a broad range of functional groups on the coupling partner. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties at the C-3 position, further expanding the structural diversity of the resulting isobenzofuranone analogues. libretexts.org

The following table illustrates the types of isobenzofuranone analogues that can be synthesized from "this compound" and the corresponding reaction types.

| Analogue Type | Reaction Type | Potential Substituents |

| 3-Aryl-isobenzofuranones | Suzuki Coupling | Phenyl, substituted phenyls, heteroaryls |

| 3-Alkynyl-isobenzofuranones | Sonogashira Coupling | Alkyl- and aryl-substituted alkynes |

| 3-Amino-isobenzofuranones | Nucleophilic Substitution | Primary and secondary amines, anilines |

| 3-Alkoxy-isobenzofuranones | Nucleophilic Substitution | Alcohols, phenols |

| 3-Thio-isobenzofuranones | Nucleophilic Substitution | Thiols, thiophenols |

The phthalide (B148349) moiety is a key structural component in a variety of biologically active natural products. rsc.org While specific examples detailing the integration of "this compound" into the total synthesis of complex natural products are not extensively documented, the use of 3-substituted phthalides as crucial intermediates is well-established. rsc.orgrsc.org These intermediates are often employed in the construction of more elaborate molecular architectures.

The reactivity of the C-3 position allows for the connection of the phthalide unit to other parts of a target natural product. For example, a 3-substituted phthalide can be a precursor to a key fragment that is later cyclized or coupled to form the core structure of a natural product. The methoxy (B1213986) group on the aromatic ring can also be a handle for further transformations or may be a required feature of the final target molecule. The strategic application of 3-substituted phthalides in natural product synthesis underscores the potential of "this compound" as a valuable starting material in this field. rsc.orgrsc.org

Scaffold for Combinatorial Chemistry and Library Synthesis (Focus on Chemical Space Exploration)

The structural features of "this compound" make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries for the exploration of chemical space. mdpi.com The ability to introduce diversity at multiple points on the molecule allows for the generation of a large number of related compounds from a common core.

The primary point of diversification is the C-3 position, where the bromine atom can be readily displaced or used in cross-coupling reactions as previously described. libretexts.org This allows for the introduction of a wide variety of "R" groups, leading to a library of C-3 substituted isobenzofuranones.

Further diversification can be achieved by targeting the aromatic ring. The methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution, which could potentially allow for the introduction of additional substituents on the benzene (B151609) ring. researchgate.netlibretexts.org However, the reactivity of the aromatic ring towards electrophilic substitution may be influenced by the electron-withdrawing nature of the lactone carbonyl group. libretexts.org Friedel-Crafts acylation or alkylation, nitration, and halogenation are potential reactions that could be explored to functionalize the aromatic part of the molecule, although the regioselectivity would need to be carefully controlled. researchgate.netlibretexts.org

The following table summarizes potential diversification strategies for "this compound".

| Position of Diversification | Reaction Type | Potential Reagents |

| C-3 | Palladium-catalyzed cross-coupling | Arylboronic acids, alkynes, organostannanes |

| C-3 | Nucleophilic substitution | Amines, alcohols, thiols |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, acyl halides |

Chemical probes are small molecules used to study biological processes and protein function. nih.gov The isobenzofuranone scaffold is present in a number of biologically active molecules, making it an attractive starting point for the design of chemical probe libraries. mdpi.comontosight.ai By systematically varying the substituents at the C-3 position and on the aromatic ring of "this compound," a library of compounds with diverse physicochemical properties can be generated.

This library can then be screened against various biological targets to identify compounds with specific activities. For example, fluorescent tags could be incorporated into the structure to create fluorescent probes for use in cellular imaging. researchgate.net The development of a combinatorial library based on the "this compound" scaffold provides a powerful tool for the discovery of new chemical probes to investigate biological systems. nih.gov

Potential Utility in Materials Science and Polymer Chemistry (if applicable)

The application of "this compound" in materials science and polymer chemistry is not a widely explored area. However, the presence of a bromine atom suggests potential, albeit underexplored, utility. Brominated compounds are known for their flame-retardant properties, and it is conceivable that this molecule could be incorporated into polymers to enhance their fire resistance. researchgate.net

Furthermore, the isobenzofuranone core possesses a planar, conjugated system which may impart interesting optical or electronic properties to materials. ontosight.ai While specific applications of "this compound" in these fields are not documented, its chemical structure suggests that it could be a candidate for investigation in the development of functional organic materials.

Role as a Monomer or Initiator in Polymerization Processes

Currently, there is no specific research detailing the use of this compound as a monomer or initiator in polymerization processes. However, the broader class of molecules containing the phthalide group has been successfully incorporated into polymer backbones, primarily to impart desirable thermal and mechanical properties.

One notable strategy involves the synthesis of diamine monomers that feature a phthalide group. rsc.orgrsc.orgrsc.org For instance, 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP) has been synthesized and subsequently polymerized with various dianhydrides to create a series of phthalide-containing poly(ether imide)s (PEIs). rsc.orgrsc.org These polymers are not synthesized from simple phthalide units but rather from complex monomers where the phthalide group is a key structural component.

The general polymerization process for such polyimides involves a two-step approach:

Polycondensation: The phthalide-containing diamine is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid).

Imidization: The poly(amic acid) is then thermally or chemically treated to induce cyclization, forming the final polyimide and eliminating water.

The inclusion of the bulky, thermally stable phthalide group in the polymer backbone can significantly influence the final properties of the material, such as increasing the glass transition temperature and enhancing thermal stability. Phthalic anhydride (B1165640), a related compound, is also a widely used monomer in the production of polyesters through polycondensation reactions with diols. scielo.brmdpi.comresearchgate.net

While this compound itself has not been reported as a monomer, its structure suggests potential for modification into a polymerizable species, for example, by introducing reactive functional groups onto the aromatic ring or by leveraging the reactivity of the bromine atom.

Application in Functional Materials or Advanced Composites

The primary application of phthalide-containing polymers in the realm of functional materials is in the development of high-performance gas separation membranes. rsc.orgrsc.orgrsc.orgnih.gov Polyimides derived from phthalide-containing monomers exhibit excellent thermal stability and have been investigated for their gas transport properties.

A key feature of the phthalide group in these polymers is its ability to undergo thermal crosslinking. rsc.orgrsc.orgnih.gov When subjected to high temperatures, the lactone ring of the phthalide moiety can open, leading to the formation of crosslinks between polymer chains. rsc.org This crosslinking has several beneficial effects on the material's properties:

Enhanced Gas Permeability and Selectivity: The crosslinking process can create a more rigid polymer matrix with well-defined micropores, which can improve both the permeability and selectivity for certain gases. rsc.orgrsc.orgrsc.org For example, thermally rearranged membranes derived from phthalide-containing PEIs have shown significantly enhanced CO2 permeability and CO2/CH4 selectivity, surpassing the Robeson upper bound for gas separation performance. rsc.orgrsc.org

Improved Mechanical and Thermal Stability: Crosslinking generally increases the rigidity and thermal stability of the polymer, making the resulting materials suitable for applications in demanding environments. mdpi.comnih.gov

Plasticization Resistance: The crosslinked network can reduce the tendency of the polymer to swell or plasticize when exposed to high-pressure gas streams, a common issue in gas separation membranes. rsc.orgnih.gov

The table below summarizes the gas separation performance of a thermally rearranged membrane derived from a phthalide-containing poly(ether imide), illustrating the potential of these materials.

| Gas | Permeability (Barrer) |

| CO₂ | 258.5 |

| H₂ | 190.5 |

| O₂ | 38.35 |

| N₂ | 4.25 |

| CH₄ | 2.15 |

| Data for TR(BHAPPP-6FDA) membrane treated at 450°C. rsc.orgrsc.org |

Given these established applications for phthalide-containing polymers, it is conceivable that this compound could serve as a precursor for the synthesis of novel monomers for functional polymers and advanced composites. The bromo and methoxy substituents could offer sites for further chemical modification to tailor the properties of the resulting materials.

Vii. Emerging Research Avenues and Future Perspectives for 3 Bromo 4 Methoxyisobenzofuran 1 3h One Research

Sustainable and Catalyst-Free Synthetic Methodologies

Modern organic synthesis is increasingly focused on developing environmentally benign processes that minimize waste and avoid the use of heavy metal catalysts. researchgate.net For the synthesis of isobenzofuranones, several innovative and sustainable strategies have emerged that could be adapted for 3-bromo-4-methoxyisobenzofuran-1(3H)-one.

One promising avenue is the use of unconventional, green reaction media. For instance, the oxidation of indane derivatives to isobenzofuran-1(3H)-ones has been successfully demonstrated in subcritical water without any catalyst. researchgate.net This method leverages the unique properties of water under high temperature and pressure to facilitate reactions that would typically require harsh reagents. Another approach involves using glycerol, a biodegradable and non-toxic solvent, to promote one-pot cascade reactions for the synthesis of 3-substituted phthalides. nih.gov

Catalyst-free bromination techniques also represent a significant advance. A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde, a related precursor, utilizes an aqueous system of sodium hypochlorite and sodium bromide, completely avoiding toxic bromine or chlorine gas and the need for a catalyst. google.com Similarly, a novel green method for the bromination of 7-aminophthalide has been developed, highlighting the trend towards safer halogenation protocols. chemrxiv.orgchemrxiv.org

These methodologies offer a clear pathway to more sustainable and economical production routes for this compound, reducing both environmental impact and production costs.

Table 1: Comparison of Sustainable Synthetic Approaches for Phthalide (B148349) Derivatives

| Methodology | Key Features | Potential Advantages for this compound |

| Subcritical Water Oxidation | Uses water at high temperature/pressure as a solvent and catalyst. researchgate.net | Eliminates organic solvents and metal catalysts; high potential for clean product formation. |

| Glycerol-Mediated Cascade | Employs glycerol as a recyclable, green solvent for one-pot reactions. nih.gov | Biodegradable solvent, potential for simplified workup and solvent recycling. |

| Catalyst-Free Bromination | Utilizes aqueous NaBr/NaOCl systems for bromination. google.com | Avoids hazardous bromine gas and metal catalysts, improving operational safety. |

| NaBrO₃/NaHSO₃ System | One-step conversion of o-alkylbenzoic acids to phthalides in a two-phase system. nih.gov | Efficient, high-yielding, and avoids harsh oxidizing agents. |

Flow Chemistry and Microreactor Technologies for Scalable Production

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govrsc.org While the synthesis of this compound has not yet been reported using flow technology, its application is a logical next step for efficient and scalable production.

Flow reactors are particularly well-suited for handling hazardous reagents or intermediates and for performing reactions at extreme temperatures and pressures with a higher degree of safety than in batch reactors. nih.gov For example, nucleophilic aromatic substitution (SNAr) reactions, which could be relevant for modifying the isobenzofuranone core, are often accelerated and made safer in continuous flow setups. vapourtec.com Photochemical and electrochemical reactions, which can be difficult to scale up in batch, are readily implemented in flow reactors, offering access to unique reactivity patterns. rsc.org The use of microreactor technology could enable the rapid optimization of reaction conditions for the synthesis of this compound, minimizing reagent consumption and development time.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For this compound, AI models could be employed to:

Predict Synthesis Feasibility: Assess the likelihood of success for various proposed synthetic routes, saving significant time and resources on experimental work.

Optimize Reaction Yields: Identify the optimal combination of solvent, temperature, catalyst, and reaction time to maximize the yield and purity of the target compound.

Discover Novel Pathways: Propose entirely new retrosynthetic disconnections, potentially leading to more efficient and innovative syntheses. cas.org

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The specific arrangement of bromo and methoxy (B1213986) substituents on the isobenzofuranone core of this compound suggests a rich and underexplored reactivity profile. The bromine atom at the 3-position is a versatile functional handle, susceptible to a wide range of transformations.

Future research could focus on leveraging this reactivity in novel ways:

Cross-Coupling Reactions: The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the 3-position. This would enable the creation of a library of novel derivatives for biological screening.

Domino and Cascade Reactions: Designing one-pot domino reactions that involve the bromine atom could lead to the rapid assembly of complex molecular architectures. For example, a domino [Pd]-catalysis approach has been used for the efficient synthesis of other isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. acs.org

Free-Radical Reactions: NBS-mediated free-radical bromination is a known method to generate 3-bromo phthalides, which can then be converted into other 3-substituted derivatives. nih.gov Exploring other radical-based transformations could unveil new synthetic pathways.

The interplay between the electron-donating methoxy group and the bromine atom could lead to unique regioselectivity and reactivity not observed in simpler phthalide systems.

Table 2: Potential Transformations of the 3-Bromo Group

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-4-methoxyisobenzofuranones |

| Heck-Matsuda Arylation | Arenediazonium salt, Pd catalyst | 3-Aryl-4-methoxyisobenzofuranones nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-4-methoxyisobenzofuranones |

| Nucleophilic Substitution | Alcohols, Amines, Thiols | 3-Alkoxy, 3-Amino, or 3-Thio derivatives |

| Radical Addition | Alkenes, Radical initiator | 3-(Bromoalkyl)-4-methoxyisobenzofuranones |

Advanced Spectroscopic and Analytical Techniques for In-Situ Reaction Monitoring

Understanding the kinetics, mechanisms, and intermediate species involved in a chemical reaction is crucial for its optimization and control. Advanced analytical techniques that allow for in-situ (in the reaction mixture) monitoring are invaluable for gaining these insights.

For the synthesis of this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could be employed. rsc.org These methods allow researchers to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This data can be used to build precise kinetic models, identify reaction bottlenecks, and detect transient intermediates that might be missed by traditional offline analysis. For example, in-situ NMR has been effectively used to study the complex formation and crystallization processes of metal-organic frameworks, demonstrating its power in elucidating reaction pathways. rsc.org

Broadening the Scope of Synthetic Utility through Unconventional Approaches

Beyond optimizing its own synthesis, future research should explore unconventional applications of this compound as a building block for more complex molecules. Its bifunctional nature—a reactive lactone and a modifiable bromo group—makes it a valuable starting material.

Unconventional strategies could include:

Multicomponent Reactions (MCRs): Designing MCRs where this compound acts as one of the core components could enable the rapid synthesis of diverse and complex heterocyclic systems in a single step.

Electrosynthesis: Utilizing electrochemical methods to mediate reactions could provide a green and efficient alternative to traditional chemical reagents for both the synthesis and subsequent transformation of the compound. researchgate.net

Carbolithiation-Cyclisation: This sequence allows for the simultaneous creation of multiple carbon-carbon or carbon-heteroatom bonds and has been applied to the synthesis of isobenzofuranones. researchgate.net Applying such a strategy could open new avenues for constructing complex fused-ring systems starting from this compound.

By embracing these emerging and unconventional approaches, the scientific community can significantly broaden the synthetic utility of this compound, paving the way for its use in the discovery of new materials and biologically active agents.

Q & A

Basic Research Question

- NMR : and NMR identify substituent positions (e.g., methoxy singlet at ~3.8 ppm, bromine-induced deshielding) .

- X-ray crystallography : Determines absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group ) with planar isobenzofuranone cores are common, as seen in 6-methoxy derivatives .

- CCDC deposition : Structural validation via Cambridge Crystallographic Data Centre (CCDC 1505246) ensures reproducibility .

Advanced Tip : Use weak hydrogen bonds (e.g., C–H⋯O) observed in related structures to predict packing motifs .

How does the bromine substituent influence the reactivity of this compound in substitution reactions?

Advanced Research Question

Bromine acts as a directing group and enhances electrophilicity:

- Nucleophilic aromatic substitution : Methoxy groups deactivate the ring, but bromine facilitates displacement by amines or thiols under mild conditions .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine, enabling diversification. Catalyst systems (Pd(PPh)) and solvent polarity significantly affect efficiency .

- Contradiction Alert : Competing elimination (e.g., dehydrobromination) may occur under strong bases; mitigate via low-temperature protocols .

What strategies can resolve contradictions in reported biological activities of isobenzofuranone derivatives?

Advanced Research Question

Discrepancies often arise from assay variability or substituent positioning:

- Structure-activity relationship (SAR) studies : Compare 3-bromo-4-methoxy derivatives with analogs (e.g., 5-hydroxy-4-methyl variants) to isolate substituent effects .

- Standardized assays : Use in vitro cytotoxicity screens (e.g., MTT assays on PC12 cells) with controlled solvent concentrations to avoid false positives .

- Meta-analysis : Cross-reference crystallographic data (e.g., planarity of the lactone ring) with bioactivity to identify conformation-dependent interactions .

What are the challenges in determining the crystal structure of halogenated isobenzofuranones, and how can they be addressed?

Advanced Research Question

- Crystal growth : Halogenated derivatives often form twinned crystals. Slow evaporation from acetone/water mixtures improves monocrystallinity .

- Data refinement : Heavy atoms (Br) cause absorption errors. Apply multi-scan corrections (e.g., SADABS) and high-resolution data collection (>0.8 Å) .

- Validation : Compare experimental bond lengths (e.g., C–Br ≈ 1.90 Å) with DFT-optimized geometries to detect disorder .

How can computational methods complement experimental data in predicting the reactivity of this compound?

Advanced Research Question

- DFT calculations : Predict regioselectivity in electrophilic attacks (e.g., Fukui indices identify C5 as reactive due to methoxy activation) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. For example, π-π stacking with aromatic residues may enhance binding .

- Contradiction analysis : Reconcile divergent experimental kinetic data with transition state modeling (e.g., solvent effects on SN2 barriers) .

What role does the methoxy group play in stabilizing the isobenzofuranone core under acidic or basic conditions?

Basic Research Question

- Acidic conditions : Methoxy groups resist protonation due to resonance stabilization, preventing lactone ring opening. Compare with hydroxylated analogs, which undergo hydrolysis readily .